1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one
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Overview
Description
1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one is a synthetic organic compound that features a morpholine ring, a nitro-substituted pyrrole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Nitration: The pyrrole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Propenone Moiety: The propenone moiety can be introduced via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Morpholine Substitution: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyrrole ring.
1-(Piperidin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(Morpholin-4-yl)-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the combination of its morpholine ring, nitro-substituted pyrrole ring, and propenone moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62427-46-7 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-(4-nitro-1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H13N3O4/c15-11(13-3-5-18-6-4-13)2-1-9-7-10(8-12-9)14(16)17/h1-2,7-8,12H,3-6H2 |
InChI Key |
VADBUBPOEGRECW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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